molecular formula C12H12N2O B7515489 2-(4-Ethylphenoxy)pyrimidine

2-(4-Ethylphenoxy)pyrimidine

Cat. No. B7515489
M. Wt: 200.24 g/mol
InChI Key: WIGXORDOQZMFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenoxy)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents. This compound has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)pyrimidine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in viral replication, cancer cell proliferation, and inflammation. For example, it has been found to inhibit the activity of thymidine kinase, an enzyme required for the replication of herpes simplex virus. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antiviral activity against herpes simplex virus and human cytomegalovirus. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Ethylphenoxy)pyrimidine in lab experiments is its relatively simple synthesis method. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-Ethylphenoxy)pyrimidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of viral infections, cancer, and inflammatory diseases. Another direction is to study its mechanisms of action in more detail, which may lead to the development of more effective therapies. Additionally, future research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 2-(4-Ethylphenoxy)pyrimidine involves the reaction of 4-ethylphenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction occurs through nucleophilic substitution, resulting in the formation of this compound. This synthesis method is relatively simple and has been used by many researchers to produce this compound.

Scientific Research Applications

2-(4-Ethylphenoxy)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to have antiviral, anticancer, and anti-inflammatory properties. In vitro studies have shown that this compound inhibits the replication of herpes simplex virus and human cytomegalovirus. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

2-(4-ethylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-10-4-6-11(7-5-10)15-12-13-8-3-9-14-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGXORDOQZMFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.